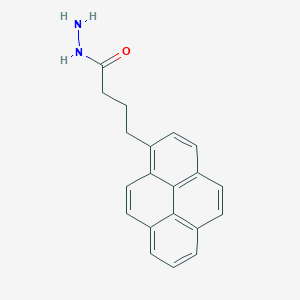

4-(Pyren-1-yl)butanehydrazide

Übersicht

Beschreibung

4-(Pyren-1-yl)butanehydrazide is an organic compound with the molecular formula C20H18N2O and a molecular weight of 302.4 g/mol. It is known for its use as a fluorescent labeling reagent for carbonyl compounds such as aldehydes and ketones. This compound is also utilized as a fluorescent probe for the detection of N-acetylated or N-formylated proteins through the transfer of the acyl group to the fluorescent hydrazide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyren-1-yl)butanehydrazide typically involves the amidation reaction between an oxidized carbon nano-onion and 4-(pyren-4-yl)butanehydrazide . The reaction conditions often include the use of Raman and Fourier transform infrared spectroscopy methods to confirm the covalent functionalization . Additionally, thermal gravimetric analysis is used to estimate the percentage or number of groups in the outer shell .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar amidation reactions and functionalization techniques as described in laboratory settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyren-1-yl)butanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydrazide group.

Substitution: The hydrazide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid or sulfuric acid for oxidation . Amidation reactions typically involve the use of oxidized carbon nano-onions and 4-(pyren-4-yl)butanehydrazide .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in different applications such as fluorescent probes and labeling reagents .

Wissenschaftliche Forschungsanwendungen

Functionalization of Carbon Nano-Onions

One of the significant applications of 4-(Pyren-1-yl)butanehydrazide is in the functionalization of carbon nano-onions (CNOs). A study demonstrated that this compound can be used to enhance the dispersibility and stability of CNOs in aqueous solutions. The amidation reaction between oxidized CNOs and this compound resulted in the formation of functionalized carbon nano-onions (pyr-CNOs) with improved properties suitable for electrode materials in supercapacitors. The functionalization process involved refluxing the components in chloroform, leading to stable aqueous dispersions that maintained homogeneity over time, which is crucial for their application in energy storage devices .

Supramolecular Assembly

This compound has also been explored for its role in supramolecular assembly processes. In a study on solvent-tuned self-assembly, it was found that when combined with catechol-containing amphiphilic molecules, this compound facilitated the formation of hollow nanocapsules and vesicles. The assembly was influenced by solvent polarity and concentration, showcasing the ability of this compound to act as a hydrophobic component while interacting with hydrophilic counterparts. This behavior was monitored using fluorescence spectroscopy, confirming the formation of aggregates at higher concentrations .

Fluorescent Probes

The fluorescent properties of this compound make it an excellent candidate for use as a fluorescent probe in various applications. Its ability to emit light upon excitation allows for real-time monitoring of self-assembly processes and interactions within complex systems. The pyrene moiety's emission characteristics can be utilized to study molecular interactions and dynamics in biological and chemical environments .

Case Study 1: Carbon Nano-Onion Functionalization

In a detailed experimental setup, researchers functionalized carbon nano-onions using this compound through an amidation reaction. The resulting pyr-CNOs exhibited enhanced stability in aqueous solutions, making them suitable for applications in electrochemical devices. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) were employed to analyze the structural changes post-functionalization .

Case Study 2: Supramolecular Nanocapsule Formation

Another case study focused on the self-assembly behavior of a compound synthesized from this compound and catechol derivatives. This study highlighted how varying solvent conditions could lead to different morphologies, such as vesicles or fibril-like structures. The findings were supported by spectroscopic techniques that tracked changes in fluorescence and absorbance, indicating successful self-assembly driven by solvent interactions .

Wirkmechanismus

The mechanism of action of 4-(Pyren-1-yl)butanehydrazide involves the transfer of the acyl group to the fluorescent hydrazide, which allows for the detection of specific proteins . The molecular targets include carbonyl compounds such as aldehydes and ketones. The pathways involved in its action are primarily related to its fluorescent properties and ability to form stable covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Pyren-4-yl)butanehydrazide: Similar in structure but differs in the position of the pyrene moiety.

N-(pyren-1-yl)picolinamide: Another pyrene derivative used in different applications.

Uniqueness

4-(Pyren-1-yl)butanehydrazide is unique due to its specific fluorescent properties and its ability to act as a labeling reagent for carbonyl compounds. Its application in the functionalization of carbon nano-onions for supercapacitor applications also sets it apart from other similar compounds .

Biologische Aktivität

4-(Pyren-1-yl)butanehydrazide is a compound that has garnered interest in the field of supramolecular chemistry and biochemistry due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its self-assembly behavior, interactions with biological systems, and potential applications in drug delivery and sensing.

Structural Characteristics

This compound consists of a hydrophobic pyrene moiety linked to a butane hydrazide chain. The amphiphilic nature of this compound allows it to interact with various solvents and biological membranes, making it suitable for diverse applications.

Self-Assembly Behavior

Recent studies have demonstrated that this compound exhibits solvent-dependent self-assembly properties. The compound can form various structures, including:

- Hollow Nanocapsules/Vesicles : In methanol and acetone, the compound self-assembles into hollow nanocapsules with diameters ranging from 0.5 to 2.5 µm at concentrations above 3.9 mM.

- Nanosized Fibers : In aqueous environments, it can form twist belt-like fibers or microplates, indicating its versatility in different solvent systems .

Table 1: Summary of Self-Assembly Structures

| Solvent | Structure Type | Size Range (µm) |

|---|---|---|

| Methanol | Hollow Nanocapsules/Vesicles | 0.5 - 2.5 |

| Acetone | Hollow Nanocapsules/Vesicles | 0.5 - 2.5 |

| Water | Twist Belt-like Fibers | N/A |

Photophysical Properties

The photophysical properties of this compound have been extensively studied due to its fluorescent characteristics, which are crucial for applications in imaging and sensing. The fluorescence emission spectra indicate that the compound forms aggregates at higher concentrations, resulting in a bathochromic shift—this is indicative of pyrene dimers or excimers formation, which enhances its fluorescence properties .

Biological Interactions

The biological activity of this compound is further characterized by its interactions with biomolecules:

- Cell Membrane Interaction : The hydrophobic pyrene group facilitates interaction with lipid membranes, making it a potential candidate for drug delivery systems.

- Sensing Applications : Due to its fluorescence properties, the compound can be utilized as a sensor for various biological analytes, leveraging changes in fluorescence upon binding to specific targets.

Case Study 1: Drug Delivery Systems

In a recent study, researchers investigated the use of this compound as a carrier for anticancer drugs. The amphiphilic nature allowed the formation of stable micelles that encapsulated the drugs effectively, enhancing their solubility and bioavailability in aqueous environments .

Case Study 2: Fluorescent Probes

Another significant application involved using the compound as a fluorescent probe in biological imaging. The ability to form aggregates led to enhanced fluorescence signals in cellular environments, providing insights into cellular processes and interactions .

Eigenschaften

IUPAC Name |

4-pyren-1-ylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6,21H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPDVMSOKMZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204064 | |

| Record name | Pyrenebutyrylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55486-13-0 | |

| Record name | Pyrenebutyrylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenebutyrylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55486-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.